

KER-050 (Elritercept): A Ligand Trap for Hematological Disorders

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Compound of Interest

Compound Name: TP-050

Cat. No.: B12410530

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KER-050 is an investigational therapeutic designed to treat cytopenias, such as anemia and thrombocytopenia, by modulating the transforming growth factor-beta (TGF- β) superfamily signaling pathway. It acts as a ligand trap, binding to and inhibiting a subset of TGF- β ligands that negatively regulate hematopoiesis.

In-Vitro & In-Vivo Performance Data

Parameter	In-Vitro/In-Vivo	Model	Key Results	Reference
Red Blood Cell (RBC) Production	In-Vivo	Cynomolgus Monkeys	Dose-dependent increases in RBC number, hematocrit, and hemoglobin observed after subcutaneous administration.	[1]
Platelet Count	In-Vivo	Healthy Human Volunteers	Robust, dose-dependent increases in platelet count observed after a single dose. A dose of 4.5 mg/kg resulted in an increase of $\geq 30 \times 10^9$ cells/L.	[1]
Erythroid Maturation	In-Vivo	C57BL/6 Mice	Promotes terminal maturation of late-stage erythroid precursors and expands the early-stage precursor population.	[2]
Thrombopoiesis	In-Vivo	C57BL/6 Mice	A single 10 mg/kg intraperitoneal dose resulted in a >2-fold increase in	[3]

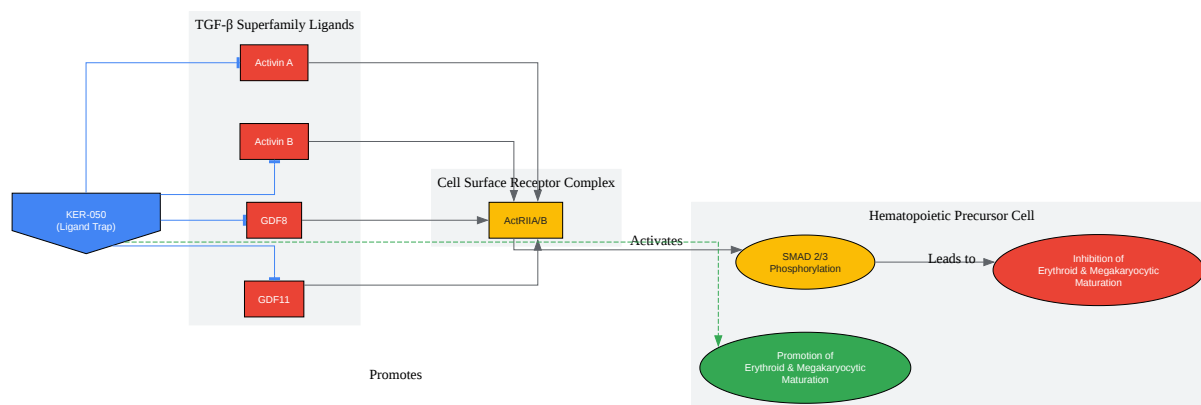
			circulating platelet counts and percent of CD41+ bone marrow cells (megakaryocyte marker) at 12 hours post-treatment.	
Proplatelet Formation	In-Vitro	Mouse Bone Marrow Cells	RKER-050 increased the percentage of megakaryocytes producing proplatelets and partially rescued the inhibitory effects of Activin A on proplatelet formation.	[3]
Clinical Efficacy (Lower-Risk MDS)	In-Vivo	Human Phase 2 Trial	51.8% of evaluable patients achieved an overall erythroid response.	[4]
Clinical Efficacy (Myelofibrosis)	In-Vivo	Human Phase 2 Trial	Treatment with KER-050 at 0.75 mg/kg resulted in increased reticulocytes and platelets.	

Experimental Protocols

- In-Vivo Murine Studies (Thrombopoiesis): 8-14-week-old C57BL/6 mice received a single intraperitoneal dose of RKER-050 (a research form of KER-050) at 10 mg/kg. Platelet number, percentage of CD41+ cells, and ploidy were assessed at multiple timepoints post-dose[3].
- In-Vitro Proplatelet Formation Assay: Lineage-negative cells were isolated from the bone marrow of untreated mice and cultured with thrombopoietin and hirudin for 3 days. Enriched megakaryocytes were then cultured with vehicle, RKER-050, Activin A, or a combination for 16-18 hours to assess the percentage of megakaryocytes producing proplatelets[3].
- Phase 2 Clinical Trial in Lower-Risk MDS: Patients with very low-, low-, or intermediate-risk myelodysplastic syndromes received KER-050. The safety and efficacy were evaluated, with the primary efficacy endpoint being erythroid response[4][5].

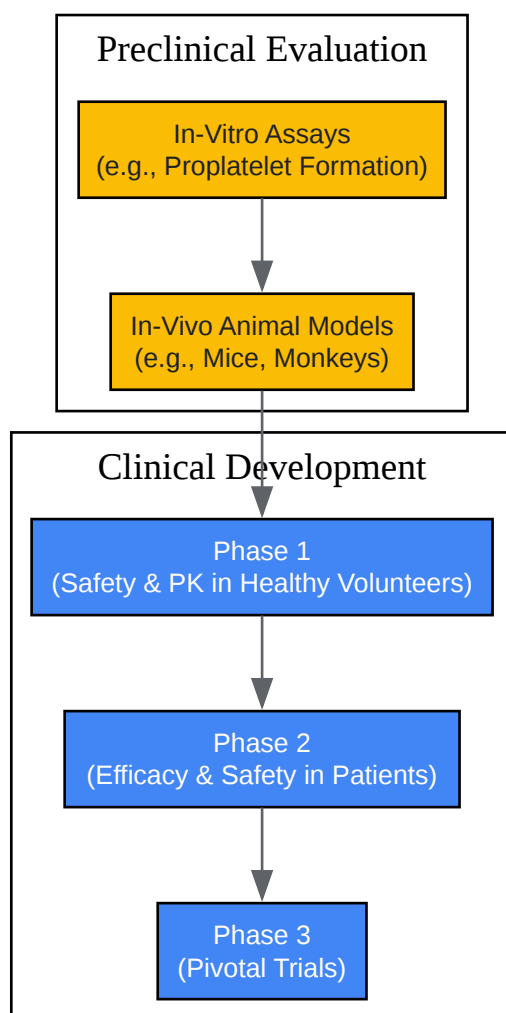
Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the mechanism of action of KER-050 and a generalized workflow for its evaluation.



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Caption: KER-050 Mechanism of Action.



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Caption: General Drug Development Workflow.

NS-050/NCNP-03: An Exon-Skipping Therapy for Duchenne Muscular Dystrophy

NS-050/NCNP-03 is an investigational antisense oligonucleotide designed to treat Duchenne muscular dystrophy (DMD) in patients with mutations amenable to exon 50 skipping. By inducing the cellular machinery to "skip" over exon 50 of the dystrophin pre-mRNA, it aims to restore the reading frame and enable the production of a truncated but functional dystrophin protein.

In-Vitro & In-Vivo Performance Data

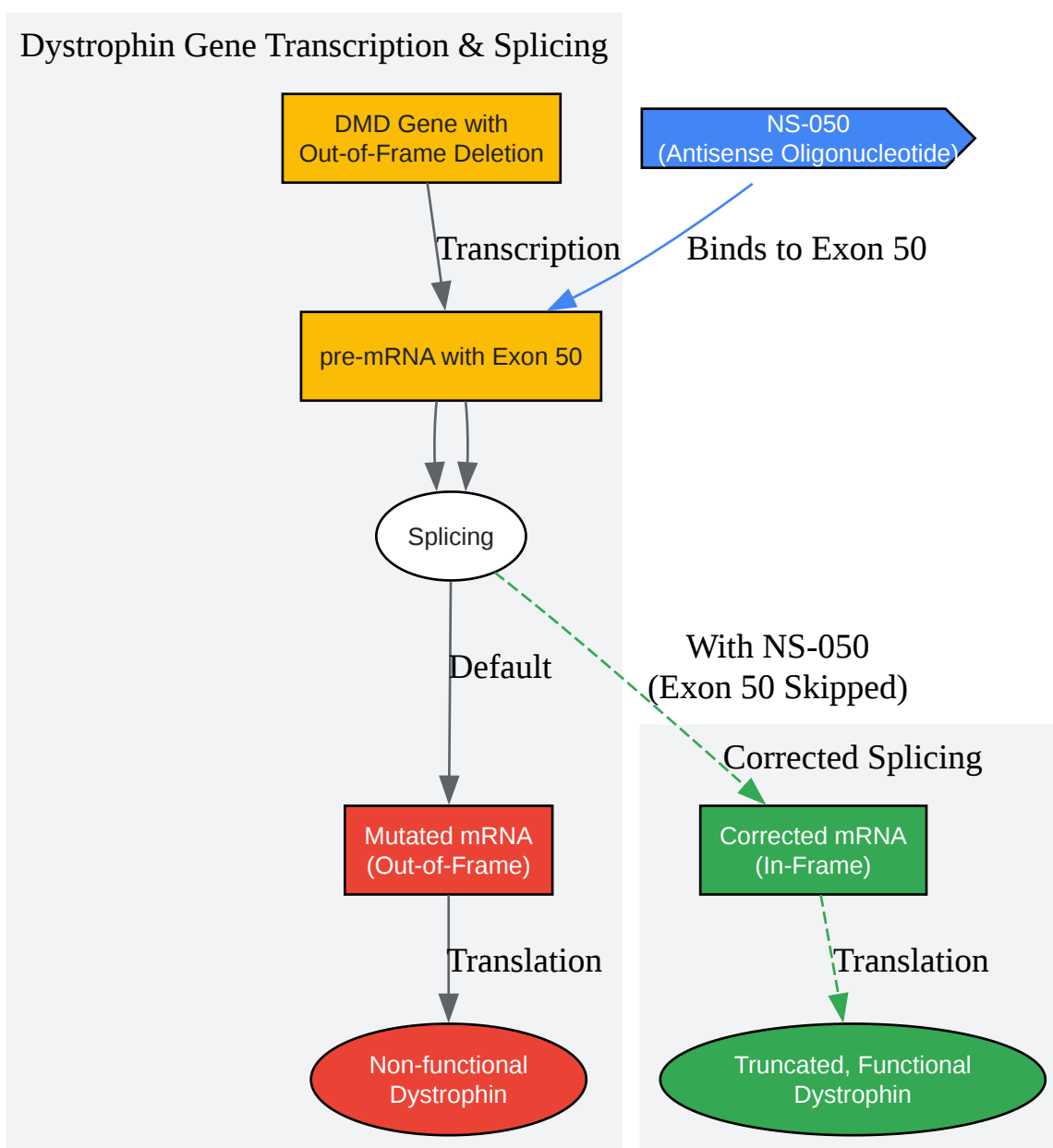
Quantitative in-vitro and in-vivo data on the efficacy of NS-050/NCNP-03 are not yet publicly available as the Phase 1/2 clinical trial (Meteor50) is currently ongoing. The primary objectives of this trial are to assess safety, tolerability, pharmacokinetics, and dystrophin protein levels in skeletal muscle[6][7].

Parameter	In-Vitro/In-Vivo	Model	Key Endpoints	Reference
Dystrophin Production	In-Vivo	Ambulant Boys with DMD	Quantification of dystrophin protein in skeletal muscle biopsies.	[6]
Muscle Strength & Mobility	In-Vivo	Ambulant Boys with DMD	Assessment of muscle function and mobility.	[7]
Safety & Tolerability	In-Vivo	Ambulant Boys with DMD	Monitoring of adverse events.	[6]

Experimental Protocols

- Meteor50 Phase 1/2 Clinical Trial: A two-part, multicenter study in ambulant boys aged ≥ 4 to < 15 years with a confirmed DMD gene mutation amenable to exon 50 skipping.
 - Part 1: Randomized, double-blind, placebo-controlled, multiple-ascending dose study to evaluate safety, tolerability, and pharmacokinetics. Participants receive escalating intravenous doses of NS-050/NCNP-03 or placebo once weekly[8].
 - Part 2: Open-label study where participants receive the maximum tolerated dose once weekly for 24 weeks to evaluate dystrophin protein levels and clinical efficacy[6].

Signaling Pathway and Experimental Workflow



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Caption: NS-050 Mechanism of Action.

TP-05 (Lotilaner): An Oral Prophylactic for Lyme Disease

TP-05 is an oral formulation of lotilaner, an anti-parasitic agent, being investigated for the prevention of Lyme disease. It is designed to kill ticks that attach to the body before they can

transmit the *Borrelia burgdorferi* bacterium.

In-Vitro & In-Vivo Performance Data

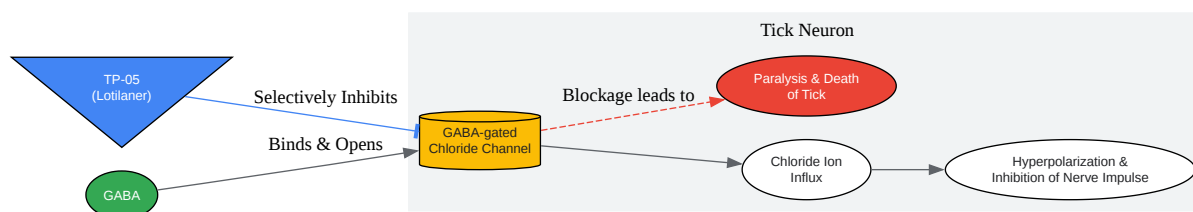
Parameter	In-Vitro/In-Vivo	Model	Key Results	Reference
Tick Killing Efficacy	Ex-Vivo	Human Serum	Serum from subjects dosed with TP-05 demonstrated killing of adult and nymph ticks as early as 2 hours post-dose, with a sustained effect observed at Day 151.	[9][10]
Tick Mortality (Phase 2a)	In-Vivo	Healthy Human Volunteers	Day 1: Mean tick mortality of 97.0% (high dose) and 92.0% (low dose) vs. 5.0% for placebo ($p < 0.0001$).	[11]
Tick Mortality (Phase 2a)	In-Vivo	Healthy Human Volunteers	Day 30: Mean tick mortality of 89.0% (high dose) and 91.0% (low dose) vs. 9.0% for placebo ($p < 0.001$).	[11][12]
Pharmacokinetics (Tmax)	In-Vivo	Healthy Human Volunteers	Tmax under fed conditions ranged from 5-8 hours post-dose.	[9][10]
Pharmacokinetics (Half-life)	In-Vivo	Healthy Human Volunteers	Approximately 8 weeks.	[9][10]
Safety	In-Vivo	Healthy Human Volunteers	Generally safe and well-	[9][10]

tolerated in a
Phase 1b study.
The most
common
treatment-
emergent
adverse event
was headache.

Experimental Protocols

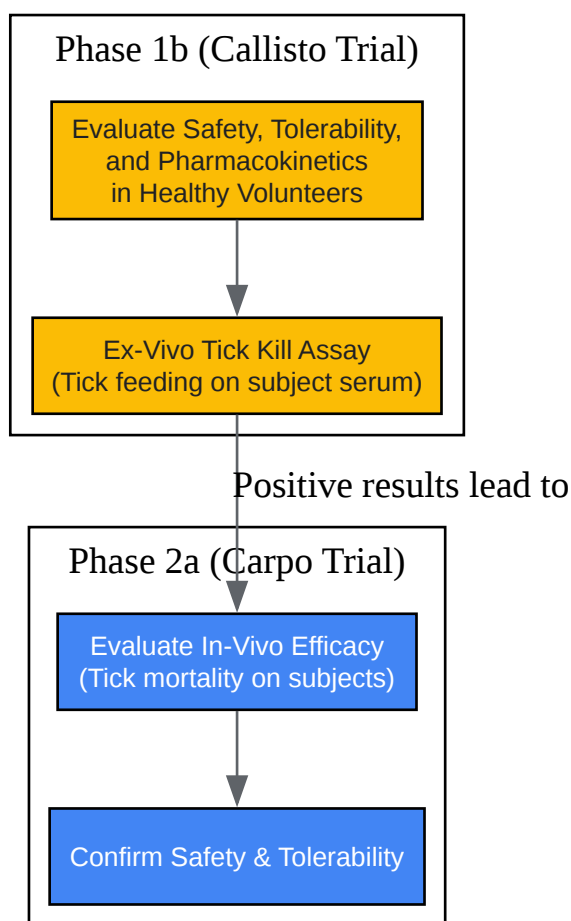
- Phase 1b "Callisto" Trial: A randomized, double-blind, single- and multiple-ascending dose study in healthy subjects to evaluate the safety, tolerability, food-effect, and pharmacokinetics of TP-05. An ex-vivo tick killing model was used, where ticks were fed on serum from dosed subjects[9][13].
- Phase 2a "Carpo" Trial: A randomized, double-blind, placebo-controlled trial to evaluate the efficacy of a single dose of TP-05 in killing sterile, non-disease carrying ticks attached to the skin of healthy volunteers. Tick mortality was assessed 24 hours after placement at Day 1 and Day 30[11][12].

Signaling Pathway and Experimental Workflow



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Caption: TP-05 Mechanism of Action.



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Caption: TP-05 Clinical Trial Workflow.

Comparative Summary

While a direct head-to-head comparison is not feasible due to their different therapeutic indications and mechanisms of action, the following table summarizes the key characteristics of each compound.

Feature	KER-050 (Elriterccept)	NS-050/NCNP-03	TP-05 (Lotilaner)
Therapeutic Area	Hematology (Anemia, Thrombocytopenia)	Rare Disease (Duchenne Muscular Dystrophy)	Infectious Disease (Lyme Disease Prophylaxis)
Mechanism of Action	TGF- β Superfamily Ligand Trap	Antisense Oligonucleotide (Exon Skipping)	GABA-gated Chloride Channel Inhibitor
Target	Activin A, Activin B, GDF8, GDF11	Dystrophin pre-mRNA (Exon 50)	Parasite-specific GABA-gated Chloride Channels
Primary Effect	Promotes hematopoiesis	Production of truncated, functional dystrophin	Kills ticks
Development Stage	Phase 2 Clinical Trials	Phase 1/2 Clinical Trial	Phase 2a Clinical Trial Completed

This guide provides a snapshot of the publicly available data for KER-050, NS-050, and TP-05. As clinical development for these compounds is ongoing, further data will become available that will allow for a more comprehensive understanding of their respective safety and efficacy profiles.

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